Ethyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the compound.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis pathway can vary depending on the starting materials and the desired yield and purity of the compound.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can provide information about the reactivity of the compound and its potential uses.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and stability. These properties can provide information about how the compound behaves under different conditions.Scientific Research Applications
Peptide Synthesis and Group Protection
The use of related sulfonylamino groups for carboxyl-group protection in peptide synthesis highlights the compound's utility in facilitating selective modifications during the synthesis of peptides. This strategy is advantageous for the selective removal of the protecting group under mild conditions without affecting other sensitive functionalities within the molecule (Amaral, 1969).
Complex Formation and Physicochemical Studies
Investigations into the acid-base properties, solubility, and chemical stability of similar ethyl aryl(methyl)sulfonylamino carboxylates have been conducted. Studies on the complex formation with metals like Cu(II), Co(II), and Ni(II) offer insights into the compound's potential in coordination chemistry and its physicochemical behaviors, which are crucial for pharmaceutical and material science applications (Chekanova et al., 2014).
Synthesis of Heterocyclic Systems
The synthesis of pyrrole-annulated heterocyclic systems, including derivatives of the subject compound, underscores its role in the development of novel organic frameworks. Such research contributes to the discovery of new materials with potential applications in optoelectronics and pharmaceuticals (Santo et al., 1998).
Lossen Rearrangement in Synthesis
The application of related compounds in the Lossen rearrangement demonstrates the compound's utility in organic synthesis, particularly in the transformation of carboxylic acids to hydroxamic acids and ureas. This methodology is significant for synthesizing bioactive molecules and pharmaceutical intermediates under mild and racemization-free conditions (Thalluri et al., 2014).
Safety And Hazards
The safety and hazards of a compound are determined by studying its toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely.
Future Directions
Future directions could involve further studies to optimize the synthesis of the compound, explore new reactions, or investigate new potential applications of the compound.
Please note that the above are general steps and the specific analysis would depend on the nature of the compound and the available resources. If you have a specific compound in mind, I would recommend consulting a chemist or a relevant expert for a more detailed analysis.
properties
IUPAC Name |
ethyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7S/c1-4-27-19(22)18-12(3)28-17-8-6-13(9-15(17)18)20-29(25,26)14-7-5-11(2)16(10-14)21(23)24/h5-10,20H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZDHYPHEHHPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
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